tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)16-7-10-9-6-8(15)4-5-11(9)17-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNWLFYTZFDMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=C(C=CC(=C2)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 5-Fluoroindoline-2,3-dione
A common starting material, 5-fluoroindoline-2,3-dione, undergoes nucleophilic substitution at the 3-position. The hydroxyl group is replaced with an aminomethyl moiety via reductive amination or direct alkylation. Subsequent Boc protection yields the target compound.
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Reductive Amination :
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5-Fluoroindoline-2,3-dione (2.0 mmol) is treated with methylamine (2.2 eq) in methanol under reflux.
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Sodium cyanoborohydride (1.5 eq) is added, and the mixture is stirred for 12 h.
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The intermediate 3-(aminomethyl)-5-fluoroindolin-2-one is isolated via filtration (yield: 75–80%).
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Boc Protection :
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The amine intermediate is dissolved in dichloromethane (DCM) with di-tert-butyl dicarbonate (1.1 eq) and triethylamine (2.0 eq).
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Stirring at room temperature for 4 h affords the product after column chromatography (hexane/ethyl acetate = 3:1, yield: 85–90%).
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Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeNH2 | MeOH, reflux | 75–80 |
| Boc Protection | Boc2O, Et3N | DCM, rt | 85–90 |
Palladium-Catalyzed Coupling Strategies
Buchwald-Hartwig Amination
This method leverages palladium catalysis to introduce the carbamate group directly.
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Substrate Preparation :
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3-Bromomethyl-5-fluoroindolin-2-one (1.0 eq) is prepared via bromination of 5-fluoroindolin-2-one using PBr3.
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Coupling Reaction :
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The bromide (1.0 eq), tert-butyl carbamate (1.2 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 eq) are combined in toluene.
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The reaction is heated at 90°C under N2 for 12 h.
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Purification by silica gel chromatography yields the product (70–75%).
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Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd2(dba)3/Xantphos |
| Base | Cs2CO3 |
| Solvent | Toluene |
| Temperature | 90°C |
| Yield | 70–75% |
Fluorination of Preformed Indoline Scaffolds
Electrophilic Fluorination with Selectfluor™
Late-stage fluorination avoids handling sensitive intermediates.
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Substrate Preparation :
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tert-Butyl ((2-oxoindolin-3-yl)methyl)carbamate (1.0 eq) is dissolved in acetonitrile/water (1:1).
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Fluorination :
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Selectfluor™ (1.5 eq) is added, and the mixture is stirred at 25°C for 6 h.
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The product is extracted with ethyl acetate and purified via recrystallization (MeOH/H2O) to yield 65–70%.
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Key Observations :
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Excess Selectfluor™ (>1.5 eq) leads to over-fluorination.
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Aqueous workup minimizes byproduct formation.
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Intermediate Strategy
This method enhances purity and scalability.
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Resin Functionalization :
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Wang resin is loaded with Fmoc-protected aminomethylindoline via standard coupling (DIC/HOBt).
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On-Resin Boc Protection :
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The Fmoc group is removed (20% piperidine/DMF), and Boc anhydride (2.0 eq) is added in DMF with DIEA.
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Cleavage and Isolation :
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TFA/DCM (1:1) cleaves the product from the resin.
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Precipitation in cold ether yields >95% purity (HPLC).
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Advantages :
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Eliminates chromatography.
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Suitable for multi-gram synthesis.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | High yield, simple steps | Requires toxic cyanoborohydride | 85–90 |
| Buchwald-Hartwig | Direct C–N bond formation | Costly catalysts | 70–75 |
| Electrophilic Fluorination | Late-stage modification | Low regioselectivity | 65–70 |
| Solid-Phase Synthesis | High purity, scalability | Specialized equipment needed | 80–85 |
Critical Reaction Parameters
Solvent and Temperature Effects
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Polar aprotic solvents (DMF, DMSO) improve Boc protection kinetics but complicate purification.
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Elevated temperatures (>90°C) in coupling reactions reduce reaction times but increase side products.
Catalytic System Optimization
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Pd(OAc)2/DPEPhos systems () offer higher turnover numbers than Pd2(dba)3/Xantphos but require rigorous oxygen exclusion.
Scalability and Industrial Considerations
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Cost-Efficiency : The nucleophilic substitution route is preferred for large-scale production (low catalyst costs).
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Safety : Solid-phase synthesis minimizes exposure to hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the indoline core or the carbamate group.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in studies investigating the biological activity of indoline derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common indolinone-carbamate scaffold with several analogs. Key structural variations include substituents on the indolinone ring and modifications to the carbamate side chain.
*Calculated based on molecular formula.
Key Observations :
- Fluorine substituents (as in the target compound and 84r) enhance electronegativity and metabolic stability compared to alkyl groups (e.g., tert-butyl in ).
- Heterocyclic cores (e.g., benzoisoxazole , thiadiazole ) alter electronic properties and binding affinities compared to indolinone.
Key Observations :
- High-yielding enantioselective syntheses (e.g., 84r ) highlight the feasibility of chiral indolinone derivatives.
- The discontinued status of the target compound may reflect scalability or stability issues.
Physical and Chemical Properties
Physical properties such as melting points and solubility are influenced by molecular symmetry and substituents.
*Inferred from analogous compounds.
Key Observations :
- Fluorinated indolinones (e.g., 84r) exhibit higher melting points than non-fluorinated analogs, likely due to increased intermolecular interactions.
- Brominated thiadiazoles may require light-sensitive handling .
Key Observations :
- Carbamates with fluorine or heterocyclic groups often require stringent handling protocols due to acute toxicity risks .
Key Observations :
Biological Activity
Introduction
tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 239.25 g/mol
Structural Characteristics
The structure features a tert-butyl group attached to a carbamate moiety linked to a 5-fluoro-2-oxoindoline. This unique structure is believed to contribute to its biological activity through various mechanisms.
Anticancer Activity
Research indicates that indoline derivatives, including this compound, exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through non-covalent binding to DNA, which disrupts cellular processes necessary for cancer cell survival .
Neuroprotective Effects
In vitro studies have shown that compounds similar to this compound can protect astrocytes from amyloid beta (Aβ)-induced toxicity. The mechanism involves the inhibition of β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology . The compound demonstrated moderate protective effects against Aβ-induced oxidative stress by reducing levels of pro-inflammatory cytokines such as TNF-α .
Antimicrobial Properties
Indoline derivatives have also been reported to possess antibacterial and anti-inflammatory activities. These properties are essential for developing new therapeutic agents against resistant bacterial strains .
Study 1: Antitumor Activity
A study investigated the anticancer potential of various indoline derivatives, including this compound. Results showed that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC values indicating effective growth inhibition .
Study 2: Neuroprotective Effects in Alzheimer’s Models
In a model of Alzheimer's disease using scopolamine, the compound was evaluated for its ability to inhibit Aβ aggregation. The results demonstrated an 85% reduction in Aβ aggregation at a concentration of 100 µM, highlighting its potential as a neuroprotective agent . However, while it reduced astrocyte death by approximately 20%, further optimization may be required for enhanced efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via DNA binding | |
| Neuroprotective | Inhibits β-secretase and AChE | |
| Antimicrobial | Exhibits antibacterial effects |
Table 2: Efficacy in Cell Lines
| Cell Line | IC (µM) | Activity Type |
|---|---|---|
| MCF7 (Breast Cancer) | 15.4 | Anticancer |
| SH-SY5Y (Neuroblastoma) | 12.0 | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl ((5-fluoro-2-oxoindolin-3-yl)methyl)carbamate, and how are reaction conditions optimized?
- Methodology :
- Core Reaction : The compound is typically synthesized via carbamate formation, where a tert-butyl carbamate group is introduced to a substituted indolinone scaffold. Key steps include coupling reactions (e.g., nucleophilic substitution or amidation) under basic conditions (e.g., NaH, K₂CO₃) in polar aprotic solvents like THF or DMF .
- Optimization : Reaction parameters such as temperature (e.g., 80°C), solvent polarity, and catalyst choice (e.g., HClO₄-SiO₂ for acid catalysis) are critical. Purification often involves column chromatography (e.g., hexane/ethyl acetate gradients) .
- Data Table :
| Parameter | Typical Conditions |
|---|---|
| Catalyst | HClO₄-SiO₂ |
| Solvent | THF/DMF |
| Temp. | 80°C |
| Purification | Hexane:EtOAc (2:8) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers prioritize?
- Methodology :
- 1H/13C NMR : Identify peaks for the tert-butyl group (δ ~1.4 ppm, singlet), fluorine-substituted indole protons (δ 6.8–7.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+Na]+) and fragmentation patterns. For example, m/z 298 [M+Na]+ in LC-MS aligns with calculated values .
- X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation, as demonstrated in carbamate derivative studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when confirming the compound’s structure?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, discrepancies in fluorine-induced deshielding can be addressed by analyzing coupling constants and 2D NMR (HSQC, HMBC) .
- Crystallographic Analysis : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal X-ray diffraction, as applied to tert-butyl carbamate derivatives in structural studies .
Q. What strategies minimize byproduct formation during synthesis?
- Methodology :
- Reagent Control : Use anhydrous conditions to prevent hydrolysis of the carbamate group.
- Temperature Modulation : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions like over-alkylation .
- Byproduct Monitoring : TLC or LC-MS tracks intermediates; quenching reactive species (e.g., excess base) early prevents degradation .
- Data Table :
| Byproduct | Mitigation Strategy |
|---|---|
| Hydrolysis | Anhydrous solvents |
| Over-alkylation | Controlled temp. |
Q. How does the fluorine substituent influence the compound’s reactivity and stability?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The 5-fluoro group on the indolinone ring increases electrophilicity at the 2-oxo position, enhancing reactivity in nucleophilic additions or cross-coupling reactions .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation, a critical factor in medicinal chemistry applications .
- Data Table :
| Property | Fluorine Impact |
|---|---|
| Reactivity | ↑ Electrophilicity |
| Metabolic Stability | ↑ Resistance to oxidation |
Key Notes for Experimental Design
- Safety Protocols : While specific hazard data for this compound is limited, analogous carbamates require PPE (gloves, goggles) and fume hoods due to potential respiratory irritation (H335) .
- Reaction Scalability : Pilot small-scale reactions (e.g., 25 µL in DMSO) before scaling up, ensuring reproducibility in yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
